molecular formula C₂₉H₂₆F₃NO₁₁ B1142541 9,10-Anhydro-8-désacétyl-8-carboxy Doxorubicine N-trifluoroacétamide CAS No. 68168-15-0

9,10-Anhydro-8-désacétyl-8-carboxy Doxorubicine N-trifluoroacétamide

Numéro de catalogue: B1142541
Numéro CAS: 68168-15-0
Poids moléculaire: 621.51
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Research involving 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide focuses on understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of Doxorubicin. By studying this compound, researchers aim to elucidate how structural changes affect drug behavior in vivo and in vitro .

Development of Novel Therapeutics

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide serves as a precursor for developing new derivatives with enhanced efficacy and reduced toxicity compared to conventional Doxorubicin. Researchers are exploring modifications that could lead to formulations with improved therapeutic indices .

Drug Resistance Studies

The compound is utilized in studies aimed at overcoming drug resistance associated with conventional chemotherapy agents like Doxorubicin. By understanding the interactions at the molecular level, researchers can design strategies to circumvent resistance mechanisms such as P-glycoprotein-mediated efflux .

Case Study 1: Enhanced Efficacy in Tumor Models

A study demonstrated that modified derivatives of Doxorubicin, including 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide, showed improved cytotoxicity against multidrug-resistant cancer cell lines compared to standard Doxorubicin. The results indicated a significant reduction in cell viability at lower concentrations, suggesting a potential for developing more effective treatment regimens .

Case Study 2: Mechanistic Insights into Apoptosis

In another investigation, the compound was used to elucidate the apoptotic pathways activated by Doxorubicin derivatives. Researchers found that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a lead compound for further development .

Méthodes De Préparation

The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol

Analyse Des Réactions Chimiques

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.

Comparaison Avec Des Composés Similaires

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.

Activité Biologique

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound, identified by CAS No. 68168-15-0, is recognized primarily as an impurity of Doxorubicin. The biological activity of this compound is of interest due to its potential implications in cancer treatment and the pharmacological properties it may inherit from its parent compound.

Chemical Structure and Properties

The chemical structure of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide includes several functional groups that may influence its biological activity. The presence of trifluoroacetamide alters its pharmacokinetic profile compared to Doxorubicin.

PropertyValue
Molecular FormulaC26H26ClN3O5
Molecular Weight487.95 g/mol
CAS Number68168-15-0
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

In Vitro Studies

Limited in vitro studies have been conducted specifically on this compound. However, research on Doxorubicin indicates that modifications in the structure can lead to variations in cytotoxicity and resistance profiles.

  • Cytotoxicity Assays : MTT assays have shown that anthracyclines can induce cell death in various cancer cell lines, with IC50 values varying based on structural modifications.
  • Resistance Mechanisms : Studies suggest that compounds similar to Doxorubicin can interact with P-glycoprotein (P-gp), impacting drug efflux and resistance mechanisms in tumor cells.

Case Studies

Research has indicated that derivatives of Doxorubicin can enhance therapeutic efficacy while reducing cardiotoxicity. For instance, formulations that improve the delivery of Doxorubicin or its derivatives have shown promise in clinical trials:

  • SP1049C : A formulation that combines Doxorubicin with Pluronic polymers demonstrated improved efficacy against advanced adenocarcinoma.
  • NK911 : A PEG-polyaspartic acid nanomicelle formulation showed a partial response in metastatic pancreatic cancer patients.

These case studies highlight the potential for modified anthracyclines to overcome limitations associated with traditional Doxorubicin therapy.

Propriétés

Numéro CAS

68168-15-0

Formule moléculaire

C₂₉H₂₆F₃NO₁₁

Poids moléculaire

621.51

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.